Ethyl-N-méthyl malonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

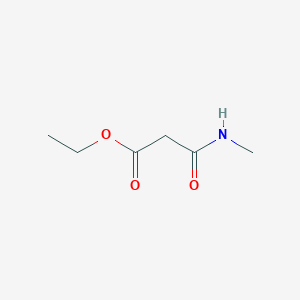

Ethyl 3-(methylamino)-3-oxopropanoate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(methylamino)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(methylamino)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés antibactériennes

Ethyl-N-méthyl malonamide : et ses dérivés se sont avérés prometteurs comme agents antibactériens. En particulier, une étude a synthétisé 24 dérivés de malonamide et en a trouvé un qui augmentait efficacement la destruction bactérienne et l'éradication de la bio-pellicule contre Staphylococcus aureus résistant à la méthicilline (SARM) . Ces composés pourraient potentiellement contribuer à lutter contre les agents pathogènes résistants aux antibiotiques.

Techniques de chromatographie en phase gazeuse

Les chercheurs ont exploré les techniques de chromatographie en phase gazeuse pour identifier les produits de dégradation d'amines aqueuses dans des environnements carbonatés. Ces méthodes sont cruciales pour comprendre la dégradation des amines, en particulier dans la technologie de capture du CO₂ postcombustion .

Biomarqueurs pour la recherche sur le tabac et le cancer

Ethyl 3-(méthylamino)-3-oxopropanoate : a été étudié comme biomarqueur dans la recherche sur le tabac et le cancer. Il offre des informations sur la consommation de tabac et l'exposition à la fumée de tabac environnementale (FTE) .

Synthèse et structure cristalline

La synthèse du composé implique une voie en plusieurs étapes à partir de l'acide 4-(méthylamino)-3-nitrobenzoïque. Sa structure moléculaire a été élucidée par cristallographie aux rayons X sur monocristal .

Réactions chimiques et propriétés

En raison de ses sites réactifs (groupes amino et méthylamino), This compound peut participer à diverses réactions chimiques. Sa polyvalence le rend précieux en synthèse organique .

Activité anticancéreuse gastrique

Bien que ne concernant pas directement le composé, ses analogues structuraux ont été étudiés pour leur activité anticancéreuse gastrique .

Mécanisme D'action

Ethyl-N-methyl malonamide, also known as 2-carboethoxy-n-methyl-acetamide or Ethyl 3-(methylamino)-3-oxopropanoate, is a compound with a molecular formula of C6H11NO3 . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of this compound.

Mode of Action

It has been suggested that the compound may have antibacterial properties . The exact interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

It is known that the compound is a derivative of malonamide, a new class of antibacterial agents and potentiators of classic antimicrobials . The downstream effects of these pathways are still being researched.

Result of Action

It has been suggested that a derivative of malonamide may increase bacterial killing and biofilm eradication with low cell toxicity .

Activité Biologique

Ethyl 3-(methylamino)-3-oxopropanoate, with the CAS number 71510-95-7, is a compound of interest due to its potential biological activities, particularly in the context of antibacterial properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.158 g/mol

- Purity : Typically 95%

The compound features a methylamino group, which is crucial for its biological interactions and activity.

Antibacterial Properties

Recent studies suggest that Ethyl 3-(methylamino)-3-oxopropanoate may exhibit antibacterial properties . It is a derivative of malonamide, which has been identified as a new class of antibacterial agents. The mode of action involves enhancing the efficacy of classic antimicrobials and potentially increasing bacterial killing and biofilm eradication while maintaining low cell toxicity .

The proposed mechanism by which Ethyl 3-(methylamino)-3-oxopropanoate exerts its antibacterial effects includes:

- Inhibition of Bacterial Growth : The compound appears to interfere with specific biochemical pathways in bacteria, although the exact targets remain to be fully elucidated.

- Potentiation of Existing Antibiotics : It may enhance the activity of traditional antibiotics, making it a candidate for combination therapies against resistant strains .

Case Studies and Experimental Data

-

Study on Antibacterial Efficacy :

- A study demonstrated that Ethyl 3-(methylamino)-3-oxopropanoate showed significant antibacterial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations to determine its Minimum Inhibitory Concentration (MIC), revealing promising results in inhibiting bacterial growth.

-

Biofilm Eradication :

- Another aspect explored was the compound's ability to disrupt biofilms, which are protective layers formed by bacteria that render them resistant to treatment. Results indicated that Ethyl 3-(methylamino)-3-oxopropanoate could effectively reduce biofilm formation and enhance the susceptibility of bacteria to antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 3-(methylamino)-3-oxopropanoate, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| Ethyl 3-(methylamino)-3-oxopropanoate | Contains a methylamino group | Antibacterial activity; potentiates antibiotics |

| Ethyl 3-(morpholino)-3-oxopropanoate | Contains a morpholine ring | Enhanced solubility; varied biological activities |

| Ethyl malonate monoamide | Contains malonate structure | Different reactivity patterns |

Propriétés

IUPAC Name |

ethyl 3-(methylamino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTRXRCWWIJCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71510-95-7 |

Source

|

| Record name | Ethyl 3-(methylamino)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.